molecular formula C17H11ClN2 B12526096 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B12526096
M. Wt: 278.7 g/mol
InChI Key: WVYXVFOTRARSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in natural and synthetic products due to their biological and pharmaceutical importance. This compound features a pyridoindole core with a 4-chlorophenyl substituent, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole can be achieved through various methods, including the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. One-pot, multi-component reactions are often employed to streamline the synthesis and reduce costs. For example, a Fischer indolisation followed by N-alkylation can be used to rapidly generate the desired indole product .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with enzymes involved in glutathione metabolism, enhancing antioxidant defenses . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole
  • 1-(4-bromophenyl)-9H-pyrido[3,4-b]indole
  • 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole

Uniqueness

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Biological Activity

1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole is a compound belonging to the pyrido[3,4-b]indole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antifungal properties. This article compiles various studies that explore the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[3,4-b]indole core with a chlorophenyl substituent, which influences its biological activity. The structure can be represented as follows:

C16H12ClN\text{C}_{16}\text{H}_{12}\text{ClN}

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. A significant investigation showed that related compounds exhibited potent antiproliferative activity against various cancer cell lines, including breast, colon, and pancreatic cancers. The IC50 values for these compounds ranged from 80 to 200 nM across different cancer types, indicating strong anticancer properties .

Mechanism of Action:

  • Cell Cycle Arrest: The compounds were found to induce G2/M phase arrest in cancer cells, a critical mechanism that inhibits cell proliferation .
  • MDM2 Binding: Molecular docking studies suggested that these compounds bind to the MDM2 protein, disrupting its interaction with p53, thus promoting apoptosis in cancer cells .

Antifungal Activity

The antifungal properties of this compound were evaluated against several phytopathogenic fungi. In vitro tests revealed that certain derivatives exhibited significant fungicidal activity against species such as Fusarium oxysporum and Rhizoctonia solani. For instance, derivatives with phenyl groups showed superior antifungal activity compared to those with other substituents .

Fungicidal Efficacy:
A study reported that compounds with a 4-chlorophenyl substituent demonstrated moderate to high fungicidal activity in leaf-piece assays against P. litchii, achieving inhibition rates above 90% at specific concentrations .

Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives

CompoundCancer Cell LineIC50 (nM)
1-Naphthyl-6-methoxyBreast (MCF-7)80
1-Naphthyl-6-methoxyColon130
1-Naphthyl-6-methoxyMelanoma130
1-Naphthyl-6-methoxyPancreatic200

Table 2: Fungicidal Activity Against Phytopathogenic Fungi

CompoundFungal Species% Inhibition
F4 (with phenyl group)Fusarium oxysporum92.6
F5 (with trifluoromethyl)Rhizoctonia solani85.0
F6 (with methoxy group)Colletotrichum gloeosporioides78.0

Case Studies

  • Anticancer Study: A series of pyrido[3,4-b]indoles were synthesized and tested for their ability to inhibit the proliferation of aggressive cancer cell lines. The results indicated selective toxicity towards cancer cells over normal cells, suggesting potential for therapeutic use .
  • Fungicidal Evaluation: In vivo assays using leaf pieces demonstrated that certain derivatives not only inhibited fungal growth but also showed no phytotoxic effects on the plant material used in the assays .

Properties

Molecular Formula

C17H11ClN2

Molecular Weight

278.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11ClN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H

InChI Key

WVYXVFOTRARSQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.